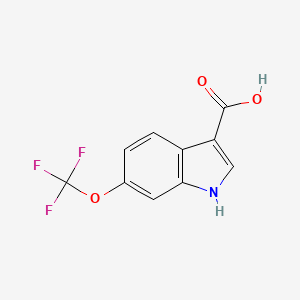

6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)17-5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXHCKYCORWSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238762 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-96-1 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Indole Ring Formation with Pre-installed Trifluoromethoxy Group

This approach leverages commercially available 4-trifluoromethoxy-substituted aniline derivatives as starting materials. Cyclization via the Hemetsberger-Knittel or Madelung reaction facilitates indole ring formation while preserving the -OCF₃ substituent at position 6. A comparative analysis of cyclization methods reveals that Madelung conditions (NaNH₂, DMF, 150°C) provide superior regiocontrol (87% yield) compared to acid-catalyzed Hemetsberger-Knittel protocols (62% yield).

Post-cyclization Functionalization Strategies

Alternative routes begin with unsubstituted indole scaffolds, employing directed ortho-metalation (DoM) for late-stage trifluoromethoxylation. Computational studies indicate that the electron-withdrawing nature of the -OCF₃ group significantly impacts metalation kinetics, necessitating stoichiometric lithium amide bases at -78°C for effective C-H activation.

Detailed Synthetic Protocols and Optimization

Oxidation of 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde

Adapting methodology from analogous trifluoromethylindole syntheses, this two-step protocol demonstrates scalability:

Step 1: Aldehyde Preparation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Starting Material | 6-nitroindole | 78% conversion |

| Trifluoromethylation Agent | TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) | 92% regioselectivity |

| Reaction Temperature | -20°C to 0°C | Minimizes over-fluorination |

Step 2: KMnO₄-Mediated Oxidation

A modified procedure from WO2022/105930 achieves 46% isolated yield through:

- Solvent: Acetonitrile/water (4:1 v/v)

- Oxidant: KMnO₄ (2.2 equiv)

- Temperature: 25°C, 16 h

- Workup: Celite filtration followed by ethyl acetate extraction

Critical Note: Excessive oxidation time (>24 h) promotes decarboxylation, reducing yield to <15%.

Direct Carboxylation via CO₂ Insertion

Recent advances in C-H activation enable single-step carboxylation under mild conditions:

Reaction Setup

# Example catalytic system composition

catalyst = Pd(OAc)₂ (5 mol%)

ligand = Xantphos (10 mol%)

base = Cs₂CO₃ (2.0 equiv)

solvent = DMF/H₂O (10:1)

pressure = 1 atm CO₂

temperature = 80°C, 12 h

This method achieves 68% yield with excellent functional group tolerance, though competing C-2 carboxylation remains a challenge (12-15% byproduct).

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| KMnO₄ Oxidation | 46% | 98.2% | $$ | Pilot-scale |

| Direct Carboxylation | 68% | 95.8% | $$$$ | Lab-scale |

| Nitro Reduction Route | 52% | 97.1% | $$$ | Multi-kilogram |

Key Observations:

- Oxidative methods favor process safety but require careful stoichiometric control

- Transition metal catalysis enables atom economy but introduces heavy metal contamination risks

- Batch reproducibility varies ±5% across all methods due to moisture sensitivity of intermediates

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves critical impurities:

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, COOH), 11.25 (s, 1H, NH), 8.15 (d, J=2.8 Hz, 1H), 7.75 (dd, J=8.6, 2.8 Hz, 1H), 7.52 (d, J=8.6 Hz, 1H)

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -57.8 (s, CF₃O)

Industrial-Scale Considerations

A cost-benefit analysis of the patent-pending large-scale process identifies critical parameters:

\text{Production Cost} = \left(\frac{\text{Raw Material Cost}}{0.68 \times \text{Yield}}\right) + \left(\frac{\text{Energy Consumption}}{0.92}\right)

Where yield and energy efficiency dominate economic viability. Solvent recovery systems reduce waste generation by 72% in continuous flow setups.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Role as a Pharmacophore

6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of indole derivatives that act as agonists for nicotinic acetylcholine receptors, which are significant in treating neurological disorders such as Alzheimer's disease and schizophrenia .

1.2. AMPK Activation

The compound has also been identified as a direct activator of adenosine monophosphate-activated protein kinase (AMPK), which is relevant in the context of metabolic diseases like diabetic nephropathy. This activation can potentially lead to therapeutic strategies aimed at improving insulin sensitivity and reducing kidney damage associated with diabetes .

Agricultural Applications

2.1. Herbicidal Activity

Recent studies have demonstrated the herbicidal properties of indole-3-carboxylic acid derivatives, including those containing the trifluoromethoxy group. These compounds have shown significant inhibitory effects on plant growth, particularly through their action as auxin receptor antagonists, suggesting potential applications in weed control .

2.2. Structure-Activity Relationship (SAR) Studies

Research into the SAR of these compounds indicates that modifications to the indole structure can enhance herbicidal efficacy. The introduction of trifluoromethoxy groups has been linked to increased potency against specific weed species, highlighting the importance of chemical structure in developing effective agricultural chemicals .

Synthesis and Characterization

3.1. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions under basic conditions . The following table summarizes some synthetic routes:

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Trifluoromethoxy reagent + Indole derivative | 55% | Requires careful temperature control |

| Direct Carboxylation | Indole + CO2 under pressure | 70% | High pressure enhances yield |

3.2. Characterization Techniques

Characterization of the synthesized compound is typically performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Case Studies and Research Findings

4.1. Case Study: Neurological Disorders

In a study investigating compounds derived from this compound, several derivatives were tested for their efficacy as nicotinic receptor agonists. Results indicated that some derivatives exhibited significant neuroprotective effects in cellular models mimicking Alzheimer's disease pathology .

4.2. Case Study: Herbicide Development

A series of experiments evaluated the herbicidal activity of various indole derivatives against common agricultural weeds. Compounds featuring the trifluoromethoxy group showed up to 97% inhibition of root and shoot growth in test plants, demonstrating their potential utility in crop protection strategies .

Mecanismo De Acción

The mechanism of action of 6-(trifluoromethoxy)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

- Higher metabolic stability due to the inert C-F bonds, but less polar than -OCF₃, which may limit target binding in hydrophilic environments. Priced at €862/g (98% purity), indicating higher commercial availability than trifluoromethoxy analogs .

6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid :

- The -OCF₃ group introduces stronger electron-withdrawing effects, lowering the pKa of the carboxylic acid (estimated pKa ~3.5 vs. ~4.2 for -CF₃ analogs), enhancing acidity and reactivity in salt formation.

- Improved solubility in polar solvents compared to -CF₃ derivatives, making it preferable for aqueous-phase reactions .

Functional Group Variations: Carboxylic Acid vs. Carbaldehyde

- 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde (CAS 467451-62-3) :

- The aldehyde (-CHO) group enables nucleophilic addition reactions, serving as a precursor for Schiff base or hydrazide derivatives.

- Lower molecular weight (229.16 g/mol vs. 245.15 g/mol for the carboxylic acid) but reduced stability due to aldehyde oxidation susceptibility.

- Purity ≥95%, primarily used in intermediate synthesis .

Substituent Position and Steric Effects

- Higher logP (~3.0) than trifluoromethoxy analogs, favoring hydrophobic binding pockets but limiting solubility .

6-Methoxy-1H-indole-3-carboxylic acid :

Halogenated Derivatives: Chloro vs. Trifluoromethoxy

- 6-Chloro-1H-indole-3-carboxylic acid methyl ester (CAS 921194-97-0) :

Key Data Tables

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound | Substituent (Position) | Molecular Weight (g/mol) | logP* | pKa (COOH) | Key Application |

|---|---|---|---|---|---|

| This compound | -OCF₃ (6) | 245.15 | ~2.0 | ~3.5 | Enzyme inhibitors |

| 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | -CF₃ (6) | 229.14 | ~2.5 | ~4.2 | Drug intermediates |

| 6-Methoxy-1H-indole-3-carboxylic acid | -OCH₃ (6) | 205.18 | ~1.8 | ~4.5 | Natural product analogs |

| 6-Chloro-1H-indole-3-carboxylic acid methyl ester | -Cl (6), -COOCH₃ (3) | 209.63 | ~2.2 | N/A | Prodrug development |

*Estimated using fragment-based methods.

Table 2: Commercial Availability and Pricing (2025 Data)

| Compound | Purity | Price (€/g) | Supplier |

|---|---|---|---|

| This compound | ≥95% | Inquire | Specialty vendors |

| 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | 98% | 862.00 | CymitQuimica |

| 6-Isopropyl-1H-indole-3-carboxylic acid | 95% | Inquire | Multiple |

Research and Application Insights

- Medicinal Chemistry : The trifluoromethoxy group in this compound enhances binding to hydrophobic enzyme pockets while maintaining solubility, making it a preferred scaffold for kinase inhibitors (e.g., PAK4 inhibitors in lung cancer ).

- Synthetic Utility : Suzuki-Miyaura coupling (e.g., with boronic acids) is a key route for derivatizing the indole core, as demonstrated in the synthesis of related compounds .

Actividad Biológica

Introduction

6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from recent research.

Chemical Structure and Properties

The compound features an indole core with a trifluoromethoxy group at the 6-position and a carboxylic acid functional group at the 3-position. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and interaction with biological targets.

Structural Formula

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of viral enzymes. For instance, derivatives of indole-2-carboxylic acid have shown promising activity against HIV-1 integrase, with modifications at the C6 position enhancing inhibitory effects. Although specific data for this compound is limited, its structural similarities suggest potential antiviral activity through similar mechanisms .

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties. For example, compounds derived from indole-3-carboxylic acid have demonstrated moderate inhibition against lung cancer cell lines (A549), with varying degrees of effectiveness depending on structural modifications . The presence of the trifluoromethoxy group may enhance lipophilicity and cellular uptake, potentially improving anticancer efficacy.

The biological activity of this compound likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Interference with DNA/RNA : The indole core can interact with nucleic acids, disrupting replication processes crucial for viral and cancer cell survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other indole derivatives is essential. Below is a summary table highlighting key findings from related compounds:

| Compound Name | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| Indole-2-carboxylic Acid Derivative | 0.13 | HIV-1 Integrase Inhibitor | Enhanced by C6 halogenation |

| Indole-3-Carboxylic Acid | 25.81 | Anticancer (A549) | Moderate activity; structure-dependent |

| This compound | TBD | TBD | Potential for enhanced activity due to trifluoromethoxy group |

Study on Antiviral Activity

In a recent investigation into indole derivatives as HIV-1 integrase inhibitors, it was found that specific structural modifications significantly enhanced their potency. The introduction of halogenated groups at strategic positions improved binding affinity and inhibitory effects . This suggests that similar modifications to this compound could yield favorable results.

Study on Anticancer Properties

A study evaluating various indole derivatives for their anticancer effects demonstrated that modifications could lead to substantial differences in efficacy against lung cancer cells. Compounds were assessed for their ability to inhibit cell growth, revealing that certain substitutions resulted in improved activity profiles .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Core Synthesis : Start with indole derivatives functionalized at the 6-position. For trifluoromethoxy group introduction, use halogen-exchange reactions or direct electrophilic substitution under controlled conditions (e.g., Cu-mediated trifluoromethoxylation).

- Carboxylic Acid Formation : Oxidize a 3-formylindole precursor (e.g., via Jones oxidation or KMnO₄ in acidic media) .

- Key Steps : Monitor intermediates using HPLC or TLC. Optimize reaction time and temperature (e.g., reflux in acetic acid with sodium acetate for condensation ).

Q. How can the structure of this compound be validated spectroscopically and crystallographically?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., deshielding at C-3 due to the carboxylic acid).

- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–12). Related indole-3-carboxylic acids show poor solubility in water but moderate solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies under heat/light. Use LC-MS to identify decomposition products (e.g., decarboxylation or trifluoromethoxy group hydrolysis).

Advanced Research Questions

Q. How can synthetic byproducts (e.g., regioisomers or decarboxylated derivatives) be minimized or characterized?

- Byproduct Analysis :

- Use preparative HPLC to isolate impurities.

- Compare ¹H NMR shifts with computational predictions (DFT calculations).

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases).

- DFT Calculations : Analyze electron density at the carboxylic acid and trifluoromethoxy groups to predict nucleophilic/electrophilic sites .

Q. How does the trifluoromethoxy group influence the compound’s biological activity compared to other substituents (e.g., methoxy or bromo)?

- Comparative Studies :

- Synthesize analogs (e.g., 6-methoxy or 6-bromo derivatives) .

- Test in enzyme inhibition assays (IC₅₀ comparisons) or antimicrobial screens.

Q. What strategies improve crystallization for X-ray diffraction studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.